

The Solubility Profile of 1-Benzyl-5-phenylbarbituric Acid: A Technical Guide

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Compound of Interest

Compound Name: 1-Benzyl-5-phenylbarbituric acid

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For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-5-phenylbarbituric acid is a derivative of barbituric acid with potential applications as a pharmaceutical intermediate, particularly in the development of sedatives and anticonvulsants.[1] A comprehensive understanding of its solubility profile is critical for formulation development, bioavailability, and overall therapeutic efficacy. This technical guide synthesizes the currently available data on the solubility of **1-Benzyl-5-phenylbarbituric acid** and provides detailed experimental and computational protocols for a more thorough characterization. Due to a lack of extensive public quantitative data, this paper emphasizes the methodologies required to establish a complete solubility profile.

Introduction

Barbiturates, a class of drugs derived from barbituric acid, have long been utilized for their central nervous system depressant effects, including sedation, hypnosis, and anticonvulsant activities.[2][3] **1-Benzyl-5-phenylbarbituric acid**, a member of this class, serves as a key intermediate in organic and pharmaceutical synthesis.[1][4] The physicochemical properties of an active pharmaceutical ingredient (API), such as its solubility, are fundamental to its biopharmaceutical performance. Poor aqueous solubility can lead to low bioavailability, hindering clinical development. This guide addresses the known solubility characteristics of **1-Benzyl-5-phenylbarbituric acid** and outlines the necessary steps to build a comprehensive solubility profile.

Physicochemical and Solubility Data

Publicly available quantitative solubility data for **1-Benzyl-5-phenylbarbituric acid** is limited. The following tables summarize the known physicochemical properties and qualitative solubility information.

Table 1: Physicochemical Properties of **1-Benzyl-5-phenylbarbituric Acid**

Property	Value	Source
Molecular Formula	C ₁₇ H ₁₄ N ₂ O ₃	[5][6]
Molecular Weight	294.31 g/mol	[1][5][6]
Melting Point	158 - 167 °C	[5][7]
Appearance	White to off-white crystalline powder	[1][5]
Predicted LogP	2.3 (at 20°C)	[8]

Table 2: Qualitative Solubility of **1-Benzyl-5-phenylbarbituric Acid**

Solvent	Solubility	Temperature	Source
Water	Insoluble/Low water solubility	Not Specified	[9]
Methyl Methacrylate (MMA)	Clear in its 2% (w/w) solution	20°C	[5]

The predicted LogP value of 2.3 suggests that **1-Benzyl-5-phenylbarbituric acid** is lipophilic, which is consistent with its observed low aqueous solubility.[8]

Experimental Protocols for Solubility Determination

For a comprehensive understanding of the solubility profile, experimental determination in various solvents and conditions is necessary. The following are standard methodologies for assessing the solubility of poorly soluble compounds.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.

Protocol:

- **Preparation of Solutions:** Prepare a series of buffered aqueous solutions at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions. Also, select relevant organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).
- **Addition of Compound:** Add an excess amount of **1-Benzyl-5-phenylbarbituric acid** to a known volume of each solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.
- **Equilibration:** Agitate the samples at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (typically 24-72 hours) to reach equilibrium.
- **Phase Separation:** Separate the undissolved solid from the solution by centrifugation or filtration.
- **Quantification:** Analyze the concentration of the dissolved compound in the supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Kinetic Solubility Determination

Kinetic solubility provides an estimate of the solubility of a compound from a stock solution, often in DMSO, upon dilution into an aqueous buffer.

Protocol:

- **Stock Solution Preparation:** Prepare a high-concentration stock solution of **1-Benzyl-5-phenylbarbituric acid** in DMSO.

- **Dilution:** Add small aliquots of the stock solution to a series of aqueous buffers with varying pH values.
- **Precipitation Monitoring:** Monitor the solutions for the formation of a precipitate over a defined period. This can be done visually or using instrumental methods like nephelometry.
- **Solubility Estimation:** The highest concentration at which no precipitate is observed is reported as the kinetic solubility.

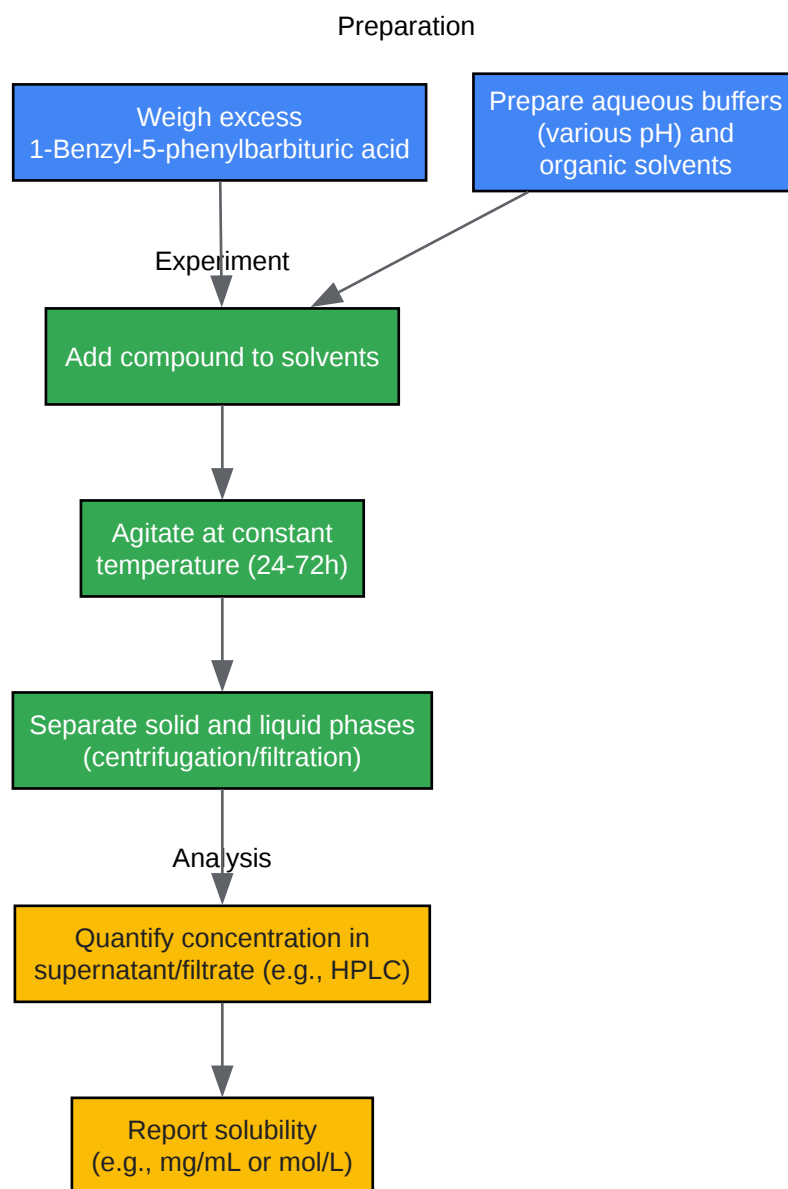
Computational Prediction of Solubility

In the absence of experimental data, computational models can provide an initial estimate of a compound's solubility. Various quantitative structure-property relationship (QSPRs) models have been developed to predict the aqueous solubility of barbiturates and other compounds based on their molecular structure.^{[10][11][12]} These models typically use descriptors such as molecular weight, LogP, and topological polar surface area to predict solubility. While these predictions can be a useful guide, they should be confirmed by experimental data.^[13]

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a general workflow for the experimental determination of the solubility of a poorly soluble compound.

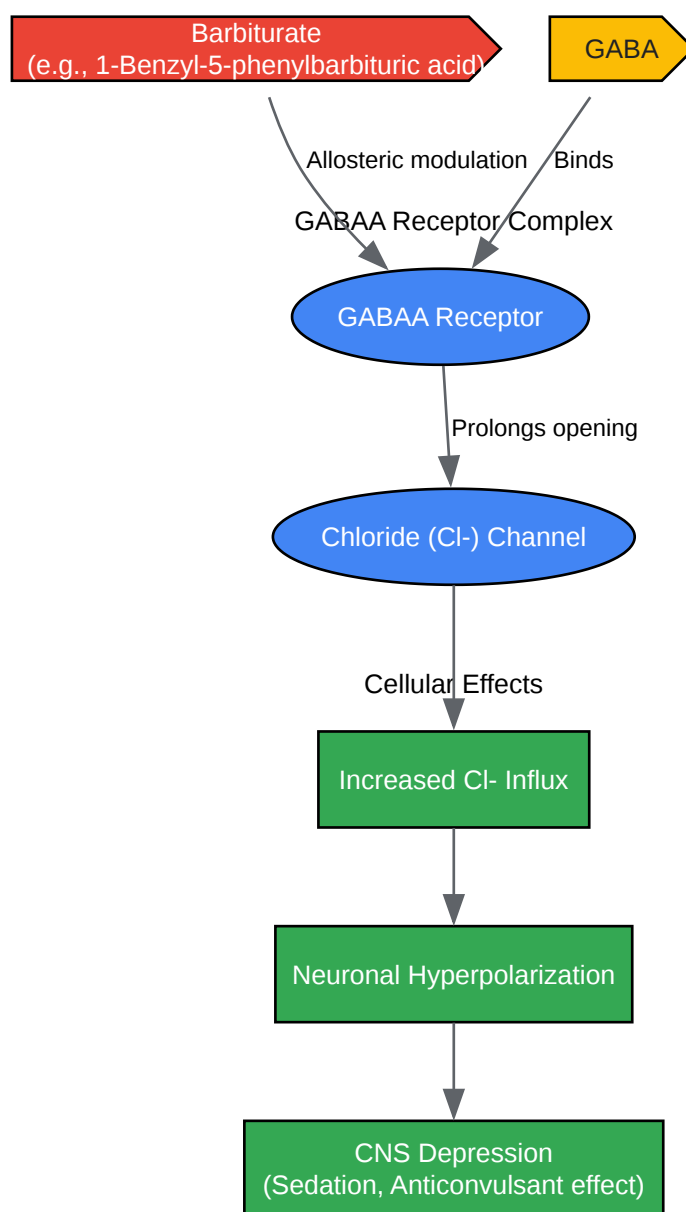


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Caption: General workflow for equilibrium solubility determination.

Signaling Pathway: Mechanism of Action of Barbiturates

Barbiturates, including presumably **1-Benzyl-5-phenylbarbituric acid**, exert their effects by modulating the GABAA receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[2][14]



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Caption: GABAA receptor signaling pathway modulated by barbiturates.

Conclusion

The development of pharmaceuticals containing **1-Benzyl-5-phenylbarbituric acid** necessitates a thorough understanding of its solubility profile. While current data indicates low aqueous solubility, a comprehensive characterization requires further experimental investigation. This guide provides the necessary framework for researchers and drug

development professionals to systematically determine the solubility of this compound in various physiologically relevant media. The outlined experimental protocols, coupled with computational predictions, will enable the formulation of more effective and bioavailable drug products. The provided diagrams offer a clear visualization of the experimental workflow and the compound's likely mechanism of action, contributing to a more complete understanding of its pharmaceutical potential.

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